molecular formula C8H6ClIO2 B13903124 3-Chloro-5-iodo-4-methylbenzoicacid

3-Chloro-5-iodo-4-methylbenzoicacid

Cat. No.: B13903124
M. Wt: 296.49 g/mol
InChI Key: TYRIYNQZNBVHQM-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-4-methylbenzoic acid typically involves the halogenation of 4-methylbenzoic acid. The process can be carried out through the following steps:

    Chlorination: 4-Methylbenzoic acid is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 3-position.

    Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like nitric acid to introduce the iodine atom at the 5-position.

Industrial Production Methods

Industrial production of 3-Chloro-5-iodo-4-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-4-methylbenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-iodo-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s halogenated structure allows it to form strong interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylbenzoic acid: Lacks the iodine substituent.

    5-Iodo-4-methylbenzoic acid: Lacks the chlorine substituent.

    3-Chloro-5-iodobenzoic acid: Lacks the methyl group.

Uniqueness

3-Chloro-5-iodo-4-methylbenzoic acid is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The combination of these substituents makes it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

3-chloro-5-iodo-4-methylbenzoic acid

InChI

InChI=1S/C8H6ClIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

TYRIYNQZNBVHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)O)Cl

Origin of Product

United States

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